Olorinab

Beschreibung

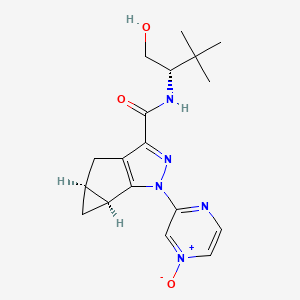

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,4S)-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3/c1-18(2,3)13(9-24)20-17(25)15-12-7-10-6-11(10)16(12)23(21-15)14-8-22(26)5-4-19-14/h4-5,8,10-11,13,24H,6-7,9H2,1-3H3,(H,20,25)/t10-,11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSQLTBPYZSGBA-GMXVVIOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CO)NC(=O)C1=NN(C2=C1CC3C2C3)C4=NC=C[N+](=C4)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](CO)NC(=O)C1=NN(C2=C1C[C@H]3[C@@H]2C3)C4=NC=C[N+](=C4)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268881-20-4 | |

| Record name | (4aS,5aS)-4,4a,5,5a-Tetrahydro-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-1-(4-oxido-2-pyrazinyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1268881-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olorinab [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268881204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olorinab | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14998 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OLORINAB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/581F7DFA9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Olorinab's Mechanism of Action in Visceral Hypersensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Visceral hypersensitivity is a cornerstone of the pathophysiology of functional and inflammatory gastrointestinal (GI) disorders, such as Irritable Bowel Syndrome (IBS) and Inflammatory Bowel Disease (IBD). It is characterized by a lowered pain threshold in response to stimuli within the GI tract. Olorinab (formerly APD371) is a potent, highly selective, and peripherally acting full agonist of the cannabinoid receptor 2 (CB2).[1][2] This technical guide provides an in-depth exploration of the mechanism of action through which this compound alleviates visceral hypersensitivity, supported by preclinical and clinical data. It details the underlying signaling pathways and the experimental methodologies used to elucidate these effects.

Introduction: The Cannabinoid System and Visceral Pain

The endocannabinoid system is a crucial neuromodulatory system in the GI tract, playing a significant role in regulating gut motility, inflammation, and visceral sensation.[3][4] It primarily comprises two G-protein coupled receptors, cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. While CB1 receptor activation is associated with psychotropic effects, the CB2 receptor is predominantly expressed in peripheral tissues, including immune cells and the enteric nervous system, making it an attractive therapeutic target for pain and inflammation without central nervous system side effects.[3][4][5] In pathological states such as IBD, CB2 receptor expression is upregulated in the gut, suggesting a role in the homeostatic response to inflammation.[4][6]

This compound is an investigational drug candidate designed to selectively target the CB2 receptor, offering a promising approach to managing visceral pain in GI disorders.[1][2] Its peripheral action and high selectivity for CB2 over CB1 are intended to provide pain relief without the psychoactive effects associated with non-selective cannabinoid agonists.[1]

Mechanism of Action: CB2 Receptor-Mediated Attenuation of Visceral Hypersensitivity

This compound exerts its analgesic effects in visceral hypersensitivity through the activation of CB2 receptors located on various cell types within the gastrointestinal tract, including immune cells and sensory neurons.[7][8] The activation of these receptors initiates a cascade of intracellular signaling events that collectively lead to a reduction in nociceptive signaling and inflammation.

Signaling Pathways

The CB2 receptor is a Gi/o-protein coupled receptor. Upon activation by this compound, the heterotrimeric G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of several downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, decrease the activity of Protein Kinase A (PKA). This is a key mechanism in reducing neuronal sensitization, as PKA is known to phosphorylate and sensitize ion channels involved in nociception, such as Transient Receptor Potential Vanilloid 1 (TRPV1).

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The Gβγ subunits can activate MAPK pathways, including the p38 MAPK and extracellular signal-regulated kinase (ERK). The activation of these pathways in immune cells can lead to the downregulation of pro-inflammatory cytokine production and a shift towards an anti-inflammatory phenotype.

-

Regulation of Ion Channels: CB2 receptor activation can modulate the activity of various ion channels in sensory neurons, leading to a decrease in neuronal excitability. This can occur through the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release, and the activation of inwardly rectifying potassium channels, which hyperpolarizes the neuron and makes it less likely to fire an action potential.

-

CREB Signaling: Some studies suggest that CB2 receptor activation can influence the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor involved in neuronal plasticity and survival.

The following diagram illustrates the proposed signaling pathway of this compound at the CB2 receptor.

Caption: this compound-CB2 Receptor Signaling Pathway.

Preclinical Evidence

The efficacy of this compound in reducing visceral hypersensitivity has been demonstrated in rodent models of colitis and chronic visceral hypersensitivity (CVH).

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Effect of this compound on Visceromotor Response (VMR) to Colorectal Distension (CRD) in a Rat Model of TNBS-Induced Colitis

| Treatment Group | Dose (mg/kg, p.o., BID) | Total VMR AUC (% of Vehicle Control) | p-value vs. Vehicle |

| Vehicle | - | 100% | - |

| This compound | 3 | Significantly Reduced | <0.05 |

| This compound | 30 | Significantly Reduced | <0.01 |

Data synthesized from published studies.[8]

Table 2: Effect of this compound on Visceromotor Response (VMR) to Colorectal Distension (CRD) in a Mouse Model of Chronic Visceral Hypersensitivity (CVH)

| Treatment Group | Dose (mg/kg, p.o., BID) | Total VMR AUC (% of Vehicle Control) | p-value vs. Vehicle |

| Vehicle | - | 100% | - |

| This compound | 1 | Not Significantly Different | >0.05 |

| This compound | 3 | Significantly Reduced | <0.01 |

| This compound | 10 | Significantly Reduced | <0.0001 |

| This compound | 30 | Significantly Reduced | <0.0001 |

Data synthesized from published studies.[8]

Table 3: Effect of this compound on Colonic Nociceptor Firing in Ex Vivo Mouse Models

| Condition | This compound Concentration | Effect on Nociceptor Firing |

| Colitis | 0.01 µM - 10 µM | Dose-dependent decrease |

| CVH | 0.01 µM - 10 µM | Dose-dependent decrease |

| Healthy Control | 0.01 µM - 10 µM | No effect |

The inhibitory effect of this compound on nociceptor firing was reversed by a CB2 antagonist, confirming a CB2-dependent mechanism.[8]

Experimental Protocols

3.2.1. Induction of Colitis and Chronic Visceral Hypersensitivity

-

TNBS-Induced Colitis: Colitis is induced in rodents by a single intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol (B145695).[9] The ethanol serves to break the mucosal barrier, allowing TNBS to induce a transmural inflammation that mimics Crohn's disease.

-

Chronic Visceral Hypersensitivity (CVH) Model: Following the resolution of acute TNBS-induced colitis (typically after 3-4 weeks), a state of chronic visceral hypersensitivity persists, which serves as a model for IBS-like visceral pain.[7]

3.2.2. Assessment of Visceral Mechanosensitivity (Visceromotor Response)

-

Procedure: Visceromotor response (VMR) to colorectal distension (CRD) is measured to assess visceral sensitivity in vivo. Electrodes are implanted into the abdominal musculature of the animals. A balloon catheter is inserted into the colon, and graded pressures are applied to distend the colon. The electromyographic (EMG) activity of the abdominal muscles is recorded as a measure of the pain response. The total EMG activity (Area Under the Curve - AUC) is calculated to quantify the overall response.[8]

3.2.3. Ex Vivo Colonic Nociceptor Recording

-

Preparation: The colon with its associated lumbar splanchnic nerve is dissected and mounted in an organ bath. The nerve is passed into an adjacent recording chamber.

-

Recording: Single-unit or multi-unit extracellular recordings are made from the nerve fibers while the colon is subjected to mechanical stimuli (e.g., probing with von Frey hairs or ramp distension) or chemical stimuli. The firing frequency of the nociceptors is quantified.[8]

The following diagram illustrates the general experimental workflow for preclinical evaluation of this compound.

Caption: Preclinical Experimental Workflow.

Clinical Evidence

This compound has been evaluated in Phase 2 clinical trials for the treatment of abdominal pain associated with Crohn's disease and Irritable Bowel Syndrome.

Quantitative Data

Table 4: Phase 2a Study of this compound in Patients with Crohn's Disease and Abdominal Pain

| Dose Group | N | Baseline AAPS (Mean) | Change from Baseline in AAPS at Week 8 (Mean) | p-value |

| 25 mg TID | 6 | 5.6 | -4.61 | 0.0043 |

| 100 mg TID | 8 | 5.6 | -4.57 | 0.0036 |

AAPS: Average Abdominal Pain Score (0-10 scale). TID: three times a day.[6]

Table 5: Phase 2b CAPTIVATE Study of this compound in Patients with Irritable Bowel Syndrome (IBS) and Abdominal Pain

| Treatment Group | N | Change in AAPS from Baseline to Week 12 (Overall Population) | p-value vs. Placebo | Change in AAPS from Baseline to Week 12 (Subgroup with Baseline AAPS ≥ 6.5) | p-value vs. Placebo (Subgroup) |

| Placebo TID | 70 | - | - | - | - |

| This compound 10 mg TID | 67 | Not Significant | >0.05 | Not Significant | >0.05 |

| This compound 25 mg TID | 67 | Not Significant | >0.05 | Not Significant | >0.05 |

| This compound 50 mg TID | 69 | Not Significant | >0.05 | -1.64 point reduction vs. placebo | 0.01 |

The primary endpoint was not met in the overall study population. A statistically significant improvement was observed in a pre-specified subgroup of patients with moderate to severe pain.[8]

Conclusion

This compound's mechanism of action in visceral hypersensitivity is centered on its selective activation of the peripheral CB2 receptor. This activation triggers a cascade of intracellular signaling events, primarily through Gi/o proteins, leading to the inhibition of adenylyl cyclase, modulation of MAPK pathways, and regulation of ion channel activity. These molecular events translate into a reduction of neuronal excitability in visceral afferents and a dampening of the inflammatory response in the gut. Preclinical studies have robustly demonstrated the efficacy of this compound in animal models of visceral pain. While clinical trials have shown promising signals, particularly in patients with moderate to severe pain, further investigation is warranted to fully establish its therapeutic role in managing visceral pain in gastrointestinal disorders. The targeted, peripheral nature of this compound's action represents a significant advancement in the development of non-opioid analgesics for chronic visceral pain.

References

- 1. researchgate.net [researchgate.net]

- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 3. Activation of cannabinoid CB2 receptor-mediated AMPK/CREB pathway reduces cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Safety, Pharmacokinetics, and Efficacy of this compound, a Peripherally Acting, Highly Selective, Full Agonist of the Cannabinoid Receptor 2, in a Phase 2a Study of Patients With Chronic Abdominal Pain Associated With Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The impact of cannabinoid type 2 receptors (CB2Rs) in neuroprotection against neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (APD371), a peripherally acting, highly selective, full agonist of the cannabinoid receptor 2, reduces colitis-induced acute and chronic visceral hypersensitivity in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of cannabinoid receptor 2 reduces inflammation in acute experimental pancreatitis via intra-acinar activation of p38 and MK2-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of CB2 Receptor Modulation on Macrophage Polarization in Pediatric Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

Olorinab: A Selective CB2 Receptor Agonist for the Modulation of Colonic Nociception

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of Olorinab (formerly APD371), a peripherally acting, highly selective, full agonist of the cannabinoid receptor 2 (CB2). Its primary focus is to detail the mechanism by which this compound modulates colonic nociceptor firing, presenting key preclinical data, experimental methodologies, and the underlying signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development investigating novel therapeutics for visceral pain associated with gastrointestinal disorders such as Irritable Bowel Syndrome (IBS) and Inflammatory Bowel Disease (IBD).

Introduction: The Unmet Need in Visceral Pain Management

Abdominal pain is a primary and often debilitating symptom of functional and inflammatory gastrointestinal disorders like IBS and IBD. The underlying pathology frequently involves visceral hypersensitivity, a condition characterized by a reduced threshold for pain and an exaggerated response to stimuli in the gut. This sensitization involves peripheral and central mechanisms, with colonic nociceptors—specialized sensory neurons that detect noxious stimuli—playing a critical role. Inflammatory mediators released during conditions like colitis can directly activate and sensitize these afferent nerves, leading to enhanced pain signaling to the spinal cord.

Current treatments for abdominal pain in these conditions have limited efficacy and can be associated with significant side effects. The endocannabinoid system, particularly the CB2 receptor, has emerged as a promising therapeutic target. CB2 receptors are primarily expressed in immune cells and peripheral tissues, including the colonic mucosa and enteric nervous system. Their expression is upregulated during intestinal inflammation, suggesting a role in modulating visceral sensitivity. This compound is a potent (>1000-fold) and selective CB2 agonist with low brain penetration, designed to provide targeted pain relief while minimizing the risk of psychoactive effects associated with CB1 receptor activation.

Mechanism of Action: CB2 Receptor-Mediated Nociceptor Inhibition

This compound exerts its analgesic effects by directly targeting and inhibiting the activity of sensitized colonic nociceptors through the activation of the CB2 receptor.

Signaling Pathway

Activation of the G-protein coupled CB2 receptor by this compound initiates a downstream signaling cascade that ultimately reduces neuronal excitability. This involves the inhibition of voltage-gated calcium channels and the activation of potassium channels. The resulting decrease in calcium influx and increase in potassium efflux leads to hyperpolarization of the neuronal membrane, making it more difficult for action potentials to be generated and propagated, thus dampening the pain signal.

Preclinical Efficacy: Quantitative Data

Preclinical studies in rodent models of colitis and chronic visceral hypersensitivity (CVH) have demonstrated this compound's ability to reduce visceral pain responses and directly inhibit colonic nociceptor firing.

Ex Vivo Effect on Colonic Nociceptor Firing

In an ex vivo model using colonic tissue from mice with TNBS-induced colitis, the application of this compound to the mucosal surface resulted in a dose-dependent reduction in the firing of mechanosensitive nociceptors. Importantly, this compound had no effect on the firing of nociceptors from healthy control mice, indicating its selective action on sensitized neurons. This effect was confirmed to be CB2-receptor mediated, as it was prevented by the CB2 antagonist SR-144,528.

Table 1: this compound's Effect on Mechanically-Evoked Firing of Colonic Nociceptors in Colitis Model

| This compound Concentration (µM) | Mean Reduction in Action Potential Firing (%) | Statistical Significance (vs. Vehicle) |

|---|---|---|

| 0.01 | ~15% | Not Significant |

| 0.1 | ~30% | p < 0.05 |

| 1.0 | ~55% | p < 0.01 |

| 10.0 | ~70% | p < 0.001 |

Data summarized from preclinical studies in a mouse model of colitis.

In Vivo Effect on Visceral Hypersensitivity

In vivo studies measured the visceromotor response (VMR), a reflex measurement of abdominal muscle contraction in response to colorectal distension (CRD), to assess visceral pain. In rodent models of both acute colitis and chronic visceral hypersensitivity, oral administration of this compound significantly reduced the VMR to CRD, effectively normalizing the pain response to levels seen in healthy control animals.

Table 2: Effect of Oral this compound on Visceromotor Response (VMR) to Colorectal Distension (80 mm Hg)

| Animal Model | Treatment Group (oral gavage, b.i.d.) | % Reduction in VMR vs. Vehicle-Treated Disease Model |

|---|---|---|

| Rat Colitis Model | This compound 3 mg/kg | ~40% |

| Rat Colitis Model | This compound 30 mg/kg | ~65% |

| Mouse CVH Model | This compound 3 mg/kg | ~35% |

| Mouse CVH Model | This compound 10 mg/kg | ~50% |

| Mouse CVH Model | This compound 30 mg/kg | ~60% |

Data summarized from preclinical studies in rodent models of colitis and chronic visceral hypersensitivity (CVH).

Methodological & Application

Application Notes & Protocols for Measuring Visceral Motor Response to Colorectal Distension with Olorinab

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Olorinab in preclinical studies for measuring visceral motor response (VMR) to colorectal distension (CRD). The protocols detailed below are synthesized from established methodologies in visceral pain research and studies involving this compound.

Introduction

This compound (formerly APD371) is an orally available, peripherally restricted, and highly selective full agonist of the cannabinoid receptor 2 (CB2). Its selectivity for the CB2 receptor over the cannabinoid type 1 receptor (CB1) is over 1,000-fold, which minimizes the risk of psychoactive effects typically associated with cannabinoid-based therapies. This compound is under investigation for the treatment of visceral pain associated with gastrointestinal disorders such as Crohn's disease and irritable bowel syndrome (IBS). Preclinical studies have demonstrated its efficacy in reducing visceral hypersensitivity in animal models of inflammatory bowel disease (IBD) and IBS.

The primary mechanism of action of this compound involves the activation of CB2 receptors, which are expressed on various cells within the gastrointestinal tract, including epithelial cells, immune cells, and afferent nerves. In states of inflammation or visceral hypersensitivity, the expression of CB2 receptors can be upregulated. Activation of these receptors by this compound is thought to reduce the firing of colonic nociceptors, thereby decreasing the transmission of pain signals from the gut to the brain.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the effect of this compound on the visceromotor response (VMR) to colorectal distension (CRD) in rodent models of visceral hypersensitivity.

Table 1: Effect of this compound on VMR to CRD in a Rat Model of Colitis

| Treatment Group | Dose (mg/kg) | Total VMR (AUC) | % Reduction vs. Vehicle |

| Healthy + Vehicle | - | Baseline | - |

| Colitis + Vehicle | - | Elevated | - |

| Colitis + this compound | 3 | Significantly Reduced | Statistically Significant |

| Colitis + this compound | 30 | Significantly Reduced | Statistically Significant |

*AUC: Area Under the Curve. Data are representative of findings showing a significant reduction in VMR in this compound-treated animals with colitis compared to vehicle-treated controls.

Table 2: Effect of this compound on VMR to CRD in a Mouse Model of Chronic Visceral Hypersensitivity (CVH)

| Treatment Group | Dose (mg/kg) | Total VMR (AUC) | % Reduction vs. Vehicle |

| Healthy + Vehicle | - | Baseline | - |

| CVH + Vehicle | - | Elevated | - |

| CVH + this compound | 1 | No Significant Change | - |

| CVH + this compound | 3 | Significantly Reduced | Statistically Significant |

| CVH + this compound | 10 | Significantly Reduced | Statistically Significant |

| CVH + this compound | 30 | Significantly Reduced | Statistically Significant |

*AUC: Area Under the Curve. This table illustrates the dose-dependent effect of this compound in a model of chronic visceral pain.

Experimental Protocols

Induction of Visceral Hypersensitivity (Animal Models)

To evaluate the efficacy of this compound, a state of visceral hypersensitivity is typically induced in rodents. A common method is the induction of colitis using 2,4,6-trinitrobenzene sulfonic acid (TNBS).

Protocol: TNBS-Induced Colitis in Rats/Mice

-

Animals: Male Sprague Dawley rats or C57BL/6 mice are commonly used.

-

Anesthesia: Anesthetize the animals using isoflurane (B1672236) or a similar appropriate anesthetic.

-

TNBS Administration:

-

For rats, a solution of TNBS (e.g., 12 mg in 35% ethanol) is administered intrarectally.

-

For mice, the dosage and volume are adjusted accordingly.

-

-

Recovery: Allow the animals to recover. Visceral hypersensitivity develops over the subsequent days.

-

Chronic Model: For chronic visceral hypersensitivity models, animals are allowed to recover for a longer period (e.g., 24 days) after the initial insult.

Measurement of Visceromotor Response (VMR) to Colorectal Distension (CRD)

The VMR to CRD is a widely accepted and reproducible method for assessing visceral sensitivity. It involves measuring the electromyographic (EMG) activity of the abdominal muscles in response to graded distension of the colon and rectum.

Protocol: VMR to CRD

-

Animal Preparation:

-

Anesthetize the animals. A urethane (B1682113) anesthesia protocol (e.g., initial dose of 0.6 g/kg followed by a continuous infusion of 0.15–0.23 g/kg/h) can be used for robust and repeatable measurements.

-

Surgically implant Teflon-coated stainless steel wire electrodes into the oblique abdominal musculature to record EMG activity.

-

-

Balloon Insertion:

-

A flexible balloon (e.g., cylindrical plastic-film balloon, Φ 8 mm x 15 mm when distended) is attached to a catheter.

-

Gently insert the balloon intra-anally into the colorectum to a specific depth (e.g., controlled by measuring the distance from the anus).

-

-

Distension Protocol:

-

The colon is distended by inflating the balloon with air or water to graded pressures (e.g., 0-80 mmHg).

-

Each distension is typically maintained for a set duration (e.g., 20 seconds) followed by a rest period.

-

-

Data Acquisition and Analysis:

-

Record the EMG signals throughout the distension protocol.

-

The VMR is quantified by calculating the area under the curve (AUC) of the EMG signal during the distension period, corrected for the baseline activity before distension.

-

The total VMR can be calculated as the sum of the AUCs for all distension pressures.

-

This compound Administration

This compound is administered orally.

Protocol: Oral Gavage Administration

-

Drug Preparation: Prepare a vehicle solution and the desired concentrations of this compound in the vehicle.

-

Administration:

-

Administer this compound or vehicle to the animals via oral gavage.

-

In preclinical studies, this compound has been administered twice daily for a period of days (e.g., 5 days) before the VMR measurement.

-

The timing of administration relative to the CRD procedure should be consistent.

-

Visualizations

Signaling Pathway of this compound in Reducing Visceral Pain

Caption: this compound activates peripheral CB2 receptors, inhibiting nociceptor firing and reducing pain

Application Notes and Protocols for Olorinab in Chronic Visceral Hypersensitivity Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for preclinical studies of Olorinab, a selective cannabinoid receptor 2 (CB2) agonist, in rodent models of chronic visceral hypersensitivity. The protocols outlined below are based on established methodologies cited in peer-reviewed literature and are intended to facilitate the investigation of this compound's therapeutic potential in visceral pain.

Introduction to this compound and Chronic Visceral Hypersensitivity

Chronic visceral hypersensitivity is a debilitating condition characterized by heightened pain perception originating from internal organs, a hallmark of functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS) and Inflammatory Bowel Disease (IBD). This compound is a potent and highly selective full agonist of the CB2 receptor. Its therapeutic rationale lies in the targeted activation of peripheral CB2 receptors, which are upregulated in the gastrointestinal tract during inflammation and are involved in modulating visceral sensitivity. By selectively targeting CB2 receptors, this compound aims to alleviate visceral pain without the psychoactive side effects associated with CB1 receptor activation.

Mechanism of Action: CB2 Receptor Signaling

This compound exerts its effects by binding to and activating the CB2 receptor, a G protein-coupled receptor (GPCR). Upon activation, the CB2 receptor primarily couples to inhibitory G proteins (Gαi/o), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA). Downstream of G protein activation, CB2 receptor signaling also involves the modulation of mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. These signaling cascades are believed to play a crucial role in modulating neuronal excitability and inflammatory responses, thereby contributing to the analgesic effects of this compound in visceral hypersensitivity.

Experimental Design for this compound Studies

The following sections detail the protocols for inducing chronic visceral hypersensitivity in rodents and assessing the efficacy of this compound.

Animal Models

Two primary rodent models are utilized to study chronic visceral hypersensitivity:

-

TNBS-Induced Colitis Model: This model mimics the visceral hypersensitivity observed during active inflammation in IBD.

-

Chronic Visceral Hypersensitivity (CVH) Model: This post-inflammatory model reflects the persistent visceral pain experienced by patients in remission from IBD or with IBS.

Experimental Workflow

The general experimental workflow for evaluating this compound in these models is depicted below.

Application Notes and Protocols for the Oral Administration of Olorinab in Rodents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olorinab (APD371) is a potent and highly selective full agonist of the cannabinoid receptor 2 (CB2).[1][2][3] It is under investigation for the treatment of gastrointestinal pain, including that associated with Crohn's disease and irritable bowel syndrome (IBS).[2][4] this compound is designed to be peripherally acting with low brain penetration, minimizing the risk of psychoactive effects commonly associated with cannabinoid receptor 1 (CB1) activation.[1][5] Preclinical studies in rodent models are crucial for evaluating the efficacy and safety of this compound. This document provides detailed protocols for the preparation of this compound for oral gavage in rats and mice, a common route of administration in such studies.

This compound Profile and Formulation Data

A summary of this compound's relevant properties and established formulation parameters for preclinical oral gavage studies is presented in Table 1.

Table 1: this compound Profile and Formulation Parameters

| Parameter | Value/Information | Source(s) |

| CAS Number | 1268881-20-4 | [2] |

| Molecular Formula | C₁₈H₂₃N₅O₃ | [2] |

| Molecular Weight | 357.41 g/mol | [2] |

| Mechanism of Action | Selective CB2 Receptor Full Agonist | [1][2][3] |

| Solubility | Soluble in DMSO | - |

| Recommended Vehicle | 0.5% (w/v) Methylcellulose (B11928114) in Water | [1][6] |

| Rodent Dosing (Rats) | 3 - 30 mg/kg, twice daily (BID) | [1] |

| Rodent Dosing (Mice) | 1 - 30 mg/kg, twice daily (BID) | [1][7] |

Experimental Protocols

Preparation of 0.5% Methylcellulose Vehicle

This protocol outlines the preparation of a 0.5% (w/v) methylcellulose solution, a widely used vehicle for creating stable suspensions of hydrophobic compounds for oral administration in rodents.

Materials:

-

Methylcellulose powder (e.g., 400 cP viscosity)

-

Sterile, deionized water

-

Glass beaker

-

Magnetic stirrer and stir bar

-

Heating plate

-

Ice bath or refrigerator

Procedure:

-

Heating Phase: Heat approximately one-third of the total required volume of deionized water to 60-80°C in a beaker on a heating plate with stirring.

-

Dispersion: Slowly add the weighed methylcellulose powder to the heated water while stirring vigorously. Continue stirring until the powder is fully wetted and a uniform, milky suspension is formed. Methylcellulose will not dissolve at this stage.

-

Cooling and Dissolution: Remove the beaker from the heat and add the remaining two-thirds of the cold deionized water.

-

Clarification: Place the beaker in an ice bath or a refrigerator (4°C) and continue to stir. The solution will gradually become clear and viscous as the methylcellulose dissolves. This may take several hours or can be left stirring overnight.

-

Storage: Store the clear 0.5% methylcellulose vehicle at 4°C.

Preparation of this compound Suspension for Oral Gavage

This protocol details the steps to prepare a homogenous suspension of this compound for oral administration to rodents. It is recommended to prepare the formulation fresh daily.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO) (optional, for initial dissolution)

-

Prepared sterile 0.5% methylcellulose vehicle

-

Sterile microcentrifuge tubes or other appropriate containers

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculation: Determine the total amount of this compound and vehicle required based on the desired final concentration, the number of animals, and the dosing volume (typically 5-10 mL/kg for rodents). Prepare a slight excess to account for any potential loss during preparation.

-

Weighing: Accurately weigh the calculated amount of this compound powder and place it in a sterile container.

-

Initial Dissolution (Optional): For compounds with poor aqueous wettability, a co-solvent can be used. Add a minimal volume of DMSO to the this compound powder to create a concentrated stock solution. Ensure the final concentration of DMSO in the dosing formulation is low (ideally less than 5%) to minimize potential toxicity.

-

Suspension: Add the appropriate volume of the pre-chilled 0.5% methylcellulose vehicle to the this compound powder (or the this compound-DMSO solution).

-

Homogenization: Vortex the mixture vigorously for several minutes to ensure a uniform and homogenous suspension.

-

Sonication (Optional): If clumps or aggregates are present, sonicate the suspension in a water bath sonicator for short intervals until a fine, uniform suspension is achieved. Avoid overheating the sample.

-

Visual Inspection: Before administration, visually inspect the suspension to ensure there are no large particles and that it is homogenous. Re-vortex briefly before drawing each dose.

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action via the CB2 Receptor

This compound exerts its analgesic effects by selectively activating the CB2 receptor, a G-protein coupled receptor (GPCR).[1][2] Upon binding of this compound, the CB2 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves coupling to inhibitory G-proteins (Gi/o).[8][9] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9] Downstream of these events, this compound has been shown to reduce the firing of colonic nociceptors, which are sensory neurons that transmit pain signals.[1] This reduction in nociceptive signaling from the gastrointestinal tract to the central nervous system is believed to be the basis for its pain-relieving effects.[1]

Caption: this compound activates the CB2 receptor, leading to reduced nociceptor firing and an analgesic effect.

Experimental Workflow for Oral Gavage Studies

The following diagram illustrates a typical workflow for conducting an in vivo study in rodents involving the preparation and administration of this compound via oral gavage.

References

- 1. This compound (APD371), a peripherally acting, highly selective, full agonist of the cannabinoid receptor 2, reduces colitis-induced acute and chronic visceral hypersensitivity in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Arena Pharmaceuticals Presents Preclinical and Early Clinical Development Data for this compound at Crohn's & Colitis Congress [prnewswire.com]

- 4. Arena Pharmaceuticals Reports Positive Phase 2a Results for this compound in Patients with Abdominal Pain Associated with Crohn's Disease [prnewswire.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. research.sahmri.org.au [research.sahmri.org.au]

- 7. This compound (APD371), a peripherally acting, highly selective, full agonist of the cannabinoid receptor 2, reduces colitis-induced acute and chronic visceral hypersensitivity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols: Immunohistochemical Analysis of Cannabinoid Receptor 2 (CB2) Expression Following Olorinab Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olorinab (APD371) is a potent and highly selective, peripherally acting, full agonist for the cannabinoid receptor 2 (CB2). The CB2 receptor, a G protein-coupled receptor (GPCR), is primarily expressed in immune cells, including B lymphocytes, natural killer cells, monocytes, and microglia, as well as in the gastrointestinal system. Activation of the CB2 receptor is associated with the modulation of immune responses and inflammatory pathways, making it a key therapeutic target for visceral pain associated with gastrointestinal disorders such as Crohn's disease and irritable bowel syndrome (IBS). This compound is designed to provide pain relief without the psychoactive effects associated with cannabinoid receptor 1 (CB1) activation.

These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the qualitative and quantitative assessment of CB2 receptor expression in tissues following treatment with this compound. Understanding the localization and changes in CB2 receptor expression can provide critical insights into the mechanism of action of this compound and its therapeutic effects.

Quantitative Data Presentation

While specific studies detailing the changes in CB2 receptor protein expression following this compound treatment using immunohistochemistry are not yet widely published, the following table provides a template for how such quantitative data can be presented. This data would typically be generated by analyzing stained tissue sections using image analysis software to determine the intensity and prevalence of CB2 receptor staining.

Table 1: Hypothetical Quantitative Analysis of CB2 Receptor Expression Post-Olorinab Treatment

| Treatment Group | Tissue Type | Staining Intensity (Mean Optical Density) | Percentage of CB2-Positive Cells (%) | Notes |

| Vehicle Control | Colon | 0.25 ± 0.05 | 15 ± 3 | Baseline CB2 expression in disease model. |

| This compound (10 mg/kg) | Colon | 0.18 ± 0.04 | 10 ± 2 | Potential receptor downregulation/internalization. |

| This compound (30 mg/kg) | Colon | 0.15 ± 0.03 | 8 ± 2 | Dose-dependent effect on receptor expression. |

| Healthy Control | Colon | 0.10 ± 0.02 | 5 ± 1 | CB2 expression in non-pathological state. |

Data are presented as mean ± standard deviation. Statistical significance would be determined by appropriate tests (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways and Experimental Workflow

CB2 Receptor Signaling Pathway

The CB2 receptor is a G protein-coupled receptor that primarily couples to Gαi/o proteins. Upon activation by an agonist like this compound, the receptor initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can activate other pathways, including the mitogen-activated protein kinase (MAPK) cascade (ERK1/2, p38), which plays a role in cell proliferation, differentiation, and inflammation.

Caption: CB2 Receptor Signaling Pathway.

Immunohistochemistry Experimental Workflow

The following diagram outlines the key steps for performing immunohistochemistry to detect CB2 receptor expression in tissue samples.

Application Notes and Protocols for Visceral Pain Assessment in Mice Treated with Olorinab

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the efficacy of Olorinab, a selective cannabinoid receptor 2 (CB2) agonist, in murine models of visceral pain. The included methodologies are essential for preclinical evaluation of this compound and similar compounds targeting visceral hypersensitivity.

Introduction to this compound and Visceral Pain

Visceral pain, a significant clinical challenge often associated with gastrointestinal disorders like Crohn's disease and Irritable Bowel Syndrome (IBS), is notoriously difficult to manage. This compound (formerly APD371) is an orally active, potent, and highly selective full agonist of the CB2 receptor. The CB2 receptor is primarily expressed on immune cells and in the gastrointestinal tract, and its activation is thought to modulate inflammation and nociception without the psychoactive effects associated with CB1 receptor agonism. Preclinical studies in rodent models have demonstrated that this compound effectively reduces visceral hypersensitivity, validating its therapeutic potential.

Key Behavioral Assays for Visceral Pain in Mice

Two primary behavioral assays are widely used to assess visceral nociception in mice: the Visceromotor Response (VMR) to Colorectal Distension (CRD) and the Acetic Acid-Induced Writhing Test.

Visceromotor Response (VMR) to Colorectal Distension (CRD)

This assay is a quantitative and objective measure of visceral sensitivity. It records the reflex

Application Notes and Protocols for Establishing a Dose-Response Curve for Olorinab in a Novel Animal Model of Visceral Hypersensitivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olorinab (formerly APD371) is a potent, highly selective, and peripherally acting full agonist of the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed in immune cells and peripheral tissues, including the gastrointestinal tract. Its activation is understood to play a protective role in intestinal inflammation and to modulate visceral sensitivity. Preclinical studies have demonstrated that this compound effectively reduces visceral hypersensitivity in rodent models of inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS) without the psychoactive effects associated with CB1 receptor agonists. These findings suggest this compound's therapeutic potential for treating chronic abdominal pain.

This document provides detailed protocols for establishing a dose-response curve for this compound in a novel animal model of visceral pain: chemotherapy-induced visceral hypersensitivity. This model is clinically relevant for studying the abdominal pain experienced by patients undergoing cancer treatment. The protocols outlined below describe the induction of the animal model, the administration of this compound, and the assessment of visceral sensitivity to determine the drug's efficacy across a range of doses.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its analgesic effects by activating the CB2 receptor on various cells within the gastrointestinal tract, including epithelial cells, immune cells, and the peripheral terminals of sensory neurons. In states of visceral hypersensitivity, inflammatory mediators sensitize colon-innervating afferent nerves, leading to an exaggerated pain response. This compound, by binding to and activating CB2 receptors on these neurons, is hypothesized to inhibit nociceptor firing, thereby reducing the transmission of pain signals to the central nervous system and alleviating visceral pain.

Troubleshooting & Optimization

Minimizing placebo effect in preclinical Olorinab pain studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Olorinab in preclinical pain models. The information is designed to assist in minimizing the placebo effect and ensuring robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in pain modulation?

This compound (formerly APD371) is an orally active, potent, and highly selective full agonist for the cannabinoid receptor 2 (CB2).[1] Its mechanism of action in pain modulation is primarily through the activation of CB2 receptors, which are predominantly expressed on immune cells and are also found in the gastrointestinal tract and to a lesser extent in the central nervous system.[2][3][4] Activation of CB2 receptors by this compound is thought to reduce pain, particularly visceral pain, through anti-inflammatory effects and direct modulation of nociceptive signaling, without the psychoactive side effects associated with CB1 receptor activation.[5][6][7]

Q2: What is the "placebo effect" in the context of preclinical animal studies?

In preclinical research, the "placebo effect" refers to a measurable physiological or behavioral change in the control group of animals that receive a sham treatment (vehicle). This effect is not due to the pharmacological properties of the test compound but can be influenced by factors such as the stress of handling and injection, the novelty of the testing environment, and conditioned responses to the experimental procedures.[8][9]

Q3: Why is minimizing the placebo effect critical in preclinical this compound pain studies?

Minimizing the placebo effect is crucial to accurately determine the true analgesic efficacy of this compound. A significant placebo response in the vehicle-treated group can mask the therapeutic effect of this compound, leading to an underestimation of its potency or even a false-negative result. This is particularly important in pain models, where endpoints can be sensitive to stress and handling.

Troubleshooting Guide: Visceral Pain Experiments

Issue 1: High variability in baseline pain responses.

-

Possible Cause: Inconsistent handling, environmental stressors, or lack of proper acclimatization can lead to variable baseline nociceptive thresholds. Animals that are stressed may exhibit altered pain sensitivity.[10]

-

Troubleshooting Steps:

-

Standardize Handling: Implement consistent and gentle handling techniques. Using tunnels or cupping hands to move mice is less stressful than tail handling.[11][12][13][14][15]

-

Acclimatization: Ensure a sufficient acclimatization period for animals to the housing facility (at least one week) and to the specific testing room and equipment (at least 2-3 days before the experiment).

-

Control Environment: Maintain a controlled environment with consistent lighting, temperature, and low noise levels. Conduct experiments at the same time of day to minimize circadian variations.

-

Issue 2: Significant analgesic-like effect observed in the vehicle control group.

-

Possible Cause: This indicates a pronounced placebo effect. The administration procedure itself (e.g., oral gavage) can be stressful and may induce an analgesic response.

-

Troubleshooting Steps:

-

Habituation to Dosing Procedure: Habituate the animals to the vehicle administration for several days before the actual experiment. This helps to reduce the stress associated with the procedure.

-

Refine Dosing Technique: Ensure that the oral gavage technique is performed by a trained and proficient individual to minimize stress and potential esophageal injury.

-

Blinding: The experimenter conducting the behavioral testing should be blinded to the treatment groups (this compound vs. vehicle) to prevent unconscious bias in scoring.[9][16][17][18]

-

Issue 3: Lack of a clear dose-response relationship with this compound.

-

Possible Cause: This could be due to a narrow therapeutic window, issues with drug formulation or administration, or a high placebo effect obscuring the dose-dependent effects.

-

Troubleshooting Steps:

-

Verify Drug Formulation: Ensure this compound is properly dissolved or suspended in the vehicle (e.g., 0.5% methylcellulose) and administered at the correct concentration.[5]

-

Expand Dose Range: Test a wider range of doses, including lower and higher concentrations, to better define the dose-response curve.

-

Randomization: Properly randomize animals to different treatment groups to avoid any systematic bias.[8][16][18]

-

Data Presentation

Table 1: Preclinical Dose-Response of this compound in a Rodent Model of Colitis-Induced Visceral Hypersensitivity

| Species | Model | This compound Dose (mg/kg, p.o., BID) | Vehicle | Outcome Measure | Result | Reference |

| Rat | TNBS-induced colitis | 3 | 0.5% Methylcellulose | Visceromotor Response (VMR) to Colorectal Distension (CRD) | Significant reduction in VMR compared to vehicle-treated colitis rats. | [19] |

| Rat | TNBS-induced colitis | 30 | 0.5% Methylcellulose | Visceromotor Response (VMR) to Colorectal Distension (CRD) | Significant reduction in VMR compared to vehicle-treated colitis rats, normalized to control levels. | [19] |

| Mouse | Chronic Visceral Hypersensitivity (post-colitis) | 1, 3, 10, 30 | 0.5% Methylcellulose | Visceromotor Response (VMR) to Colorectal Distension (CRD) | Dose-dependent reduction in VMR, with higher doses reducing VMR to control levels. | [5][20] |

Experimental Protocols

Protocol 1: TNBS-Induced Colitis Model for Visceral Hypersensitivity in Rats

This protocol is adapted from preclinical studies evaluating this compound.[19]

-

Animals: Male Sprague Dawley rats (6-7 weeks old).

-

Acclimatization: House animals in a controlled environment for at least one week before the experiment.

-

Colitis Induction:

-

Briefly anesthetize rats.

-

Instill 12 mg of 2,4,6-trinitrobenzene sulfonic acid (TNBS) in 35% ethanol (B145695) rectally.

-

-

Drug Administration:

-

Administer this compound (e.g., 3 or 30 mg/kg) or vehicle (0.5% methylcellulose) orally by gavage twice daily for 5 days.

-

Start the administration one day before colitis induction.

-

-

Assessment of Visceral Hypersensitivity:

-

Measure the visceromotor response (VMR) to colorectal distension (CRD) at various pressures (e.g., 0-80 mm Hg).

-

The VMR is typically quantified by measuring the electromyographic (EMG) activity of the abdominal muscles.

-

-

Blinding and Randomization:

-

Randomly assign animals to treatment groups.

-

The experimenter performing the VMR measurements should be blinded to the treatment allocation.

-

Visualizations

Caption: Experimental workflow for preclinical this compound pain studies.

Caption: Simplified signaling pathway of this compound via the CB2 receptor.

Caption: Troubleshooting logic for addressing a high placebo effect.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (APD371), a peripherally acting, highly selective, full agonist of the cannabinoid receptor 2, reduces colitis-induced acute and chronic visceral hypersensitivity in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arena Pharmaceuticals Reports Positive Phase 2a Results for this compound in Patients with Abdominal Pain Associated with Crohn's Disease [prnewswire.com]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. homework.study.com [homework.study.com]

- 9. impressions.manipal.edu [impressions.manipal.edu]

- 10. Stress and visceral pain: from animal models to clinical therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reducing Mouse Anxiety during Handling: Effect of Experience with Handling Tunnels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improving the practicality of using non-aversive handling methods to reduce background stress and anxiety in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. content.protocols.io [content.protocols.io]

- 14. Reducing Mouse Anxiety during Handling: Effect of Experience with Handling Tunnels | PLOS One [journals.plos.org]

- 15. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. Practical aspects of randomization and blinding in randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

Technical Support Center: Best Practices for Long-Term Olorinab Administration in Chronic Pain Models

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term administration of Olorinab in preclinical chronic pain models. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance for experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (formerly APD371) is an orally active, peripherally restricted, and highly selective full agonist for the cannabinoid receptor 2 (CB2).[1][2][3][4][5] Its high selectivity for the CB2 receptor over the CB1 receptor is a key feature, as this is expected to provide pain relief without the psychoactive side effects associated with CB1 receptor activation.[1][2][3] this compound has demonstrated efficacy in reducing visceral hypersensitivity in rodent models of inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS).[1][2][4][5]

Q2: What is the rationale for using this compound in chronic pain models?

A2: The CB2 receptor is primarily expressed on immune cells and its expression is upregulated during inflammation and in chronic pain states.[6] Activation of CB2 receptors has been shown to modulate inflammation and nociceptive signaling. This compound's ability to selectively target these receptors in the periphery makes it a promising therapeutic candidate for chronic pain, particularly visceral pain associated with gastrointestinal disorders, without centrally-mediated side effects.[1][2][3][6]

Q3: What are the recommended routes of administration for this compound in long-term rodent studies?

A3: In published preclinical studies, this compound has been administered orally via gavage.[1][2][4] This method allows for precise dosing. For long-term studies, it is crucial to use proper gavage techniques to minimize stress and potential injury to the animals. The use of flexible plastic gavage tubes is recommended over rigid metal tubes to reduce the risk of esophageal trauma.

Q4: Is there evidence of tolerance developing with long-term this compound administration?

A4: While specific long-term tolerance studies for this compound in preclinical pain models are not extensively published, studies with other selective CB2 receptor agonists suggest that tolerance to the analgesic effects may not be a significant issue, especially compared to CB1 receptor agonists. One study with a selective CB2 agonist, COR167, showed an absence of tolerance induction with repeated administration in a neuropathic pain model.[7] However, the potential for receptor desensitization with any G protein-coupled receptor agonist exists with chronic exposure. Researchers should include appropriate controls to monitor for any decrease in efficacy over the course of a long-term study.

Q5: What are the known pharmacokinetic properties of this compound in rodents?

Troubleshooting Guides

Issue 1: Variability in Efficacy or Unexpected Lack of Efficacy

Q: We are observing high variability in the analgesic effect of this compound between animals in our long-term study, or the effect seems to be diminishing over time. What could be the cause and how can we troubleshoot this?

A: High variability or a decrease in efficacy can stem from several factors. Here's a step-by-step troubleshooting guide:

-

Verify Compound Integrity and Formulation:

-

Question: Is the this compound stock solution stable and properly stored?

-

Action: Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh dosing solutions regularly and protect them from light and temperature fluctuations. The vehicle used (e.g., 0.5% methylcellulose) should also be prepared consistently.

-

-

Refine Administration Technique:

-

Question: Is the oral gavage technique consistent and accurate?

-

Action: Improper gavage can lead to incomplete dosing or aspiration, causing significant stress and variability. Ensure all personnel are thoroughly trained in proper restraint and gavage techniques. Consider using flexible gavage tubes to minimize tissue damage. Incomplete retention of the administered substance can be a significant confounder.[11]

-

-

Evaluate Animal Model and Disease Progression:

-

Question: Is the chronic pain model stable and consistent across all animals?

-

Action: The underlying pathology of the chronic pain model can fluctuate. Monitor disease activity indices (e.g., body weight, stool consistency in colitis models) throughout the study to ensure they are consistent within and between groups. A change in the disease state can alter the nociceptive landscape and the response to treatment.

-

-

Consider the Possibility of Tolerance:

-

Question: Could the animals be developing tolerance to this compound?

-

Action: While less common with CB2 agonists, tolerance is a possibility.[12] To assess this, you can include a cohort of animals that receive the vehicle for the majority of the study and then are challenged with this compound at the end to compare their response to the chronically treated group. You could also test a higher dose in a subset of animals that have lost responsiveness to see if the effect can be recaptured.

-

-

Control for Environmental Stressors:

-

Question: Are there environmental factors that could be influencing the animals' pain perception and response to treatment?

-

Action: Factors such as noise, light cycles, cage cleaning schedules, and handling can all act as stressors and impact behavioral outcomes. Maintain a consistent and low-stress environment for the animals.

-

Issue 2: Adverse Events or Unexpected Behavioral Changes

Q: We are observing unexpected side effects in our animals during long-term this compound administration, such as changes in body weight, food intake, or activity levels. What should we do?

A: While this compound is designed to be peripherally restricted and have a favorable safety profile, long-term administration can sometimes reveal unexpected effects.

-

Differentiate Between Drug Effects and Complications of the Procedure:

-

Question: Are the observed effects due to this compound or the long-term oral gavage procedure?

-

Action: Chronic oral gavage can cause stress, weight loss, and esophageal or gastric injury.[13] Include a vehicle-treated gavage group and a naive (no gavage) control group to differentiate the effects of the drug from the procedure itself. Monitor for signs of gavage-related distress, such as difficulty swallowing, vocalization during dosing, or changes in breathing.

-

-

Monitor Metabolic Parameters:

-

Question: Could this compound be affecting metabolism?

-

Action: Some studies with other CB2 agonists have shown effects on food intake, body weight, and metabolism.[1][14] Monitor food and water intake and body weight regularly. If significant changes are observed, consider measuring plasma metabolites or conducting more detailed metabolic assessments.

-

-

Assess for Off-Target or Central Nervous System (CNS) Effects:

-

Question: Although designed to be peripherally restricted, could this compound be having subtle CNS effects with long-term dosing?

-

Action: While unlikely, it's a possibility to consider. You can perform simple behavioral tests like an open field test to assess general locomotor activity and anxiety-like behavior.[15] Any observed changes should be compared to both vehicle-treated and naive control groups.

-

-

Conduct Histopathological Examination:

-

Question: Is there any evidence of tissue damage at the end of the study?

-

Action: At the end of the long-term study, perform a thorough necropsy and histopathological examination of relevant tissues, including the esophagus, stomach, and key metabolic organs like the liver and adipose tissue.[16] This can help identify any potential long-term toxicity.

-

Data Presentation

Table 1: Summary of this compound Dosing in Preclinical Chronic Pain Models

| Species | Pain Model | Dose(s) | Administration Route | Dosing Frequency | Duration | Key Efficacy Outcome | Reference |

| Rat | TNBS-induced colitis | 3 and 30 mg/kg | Oral gavage | Twice daily | 5 days | Reduction in visceromotor response (VMR) to colorectal distension (CRD) | [1][2] |

| Mouse | DNBS-induced chronic visceral hypersensitivity (CVH) | 1, 3, 10, and 30 mg/kg | Oral gavage | Twice daily | 5 days | Reduction in VMR to CRD | [1][2][4] |

| Rat | Alcohol/High-Fat Diet-Induced Chronic Pancreatitis | 10 mg/kg (LY3038404 HCl, another selective CB2 agonist) | Oral | Twice a day | 9 days | Increased paw withdrawal thresholds and abdominal withdrawal latencies | [15] |

| Mouse | Spared Nerve Injury (SNI) | Not specified (COR167, another selective CB2 agonist) | Oral | Repeated | Not specified | Attenuation of mechanical allodynia and thermal hyperalgesia | [7] |

Table 2: Summary of this compound Pharmacokinetics from a Phase 2a Clinical Trial (Human Data for Reference)

| Parameter | 25 mg TID | 100 mg TID |

| Tmax (median) | ~1-2 hours | ~1-2 hours |

| Accumulation | Minimal | Minimal |

| Mean Change in Average Abdominal Pain Score (AAPS) at Week 8 | -4.61 | -4.57 |

| Reference | [8][9][10] | [8][9][10] |

Experimental Protocols

Protocol 1: Induction of TNBS/DNBS-Induced Colitis and Chronic Visceral Hypersensitivity (CVH) in Rodents

This protocol is adapted from studies demonstrating the efficacy of this compound.[1][2]

Materials:

-

2,4,6-trinitrobenzene sulfonic acid (TNBS) or 2,4-dinitrobenzene sulfonic acid (DNBS)

-

Ethanol (30-50%)

-

5% glucose solution

-

Isoflurane for anesthesia

-

Flexible catheter for intrarectal administration

Procedure:

-

Animal Preparation:

-

Fast male C57BL/6J mice or Sprague-Dawley rats overnight, providing access to a 5% glucose solution.

-

-

Induction of Colitis:

-

Anesthetize the animals with isoflurane.

-

For mice, administer an intracolonic enema of DNBS (e.g., 6.5 mg in 30% ethanol; total volume of 0.1 mL).

-

For rats, administer an intracolonic enema of TNBS (e.g., 12 mg in 35% ethanol; total volume of 0.3 mL).

-

Hold the animal in a head-down position for approximately 60 seconds to ensure retention of the enema.

-

House animals individually with ad libitum access to softened food and 5% glucose solution.

-

Monitor animals daily for changes in body weight, physical appearance, and behavior.

-

-

Induction of Chronic Visceral Hypersensitivity (CVH):

-

Follow the same procedure as for colitis induction in mice using DNBS.

-

Allow the animals to recover. Chronic visceral hypersensitivity is typically assessed 28 days after DNBS administration.

-

Protocol 2: Assessment of Visceral Sensitivity via Visceromotor Response (VMR) to Colorectal Distension (CRD)

This protocol is a standard method for assessing visceral pain in rodents.[17][18]

Materials:

-

Flexible balloon catheter

-

Pressure transducer and inflation device

-

Electromyography (EMG) electrodes and recording system

-

Surgical tools for electrode implantation

Procedure:

-

Surgical Implantation of EMG Electrodes (3 days prior to VMR assessment):

-

Anesthetize the animal.

-

Make a small abdominal incision and implant bipolar EMG electrodes into the external oblique abdominal muscles.

-

Exteriorize the electrode leads subcutaneously to the back of the neck.

-

Allow the animal to recover for at least 3 days.

-

-

VMR Assessment:

-

Lightly anesthetize the animal or use a restraint device.

-

Insert the lubricated balloon catheter into the colorectum.

-

Allow the animal to acclimate for a period of time.

-

Perform graded colorectal distensions by inflating the balloon to various pressures (e.g., 10, 20, 40, 60 mmHg) for a set duration (e.g., 10-20 seconds) with a rest period between distensions.

-

Record the EMG activity during the distension periods.

-

-

Data Analysis:

-

Quantify the EMG signal by calculating the area under the curve (AUC) during the distension period and subtracting the baseline activity.

-

The resulting value represents the visceromotor response (VMR).

-

Mandatory Visualizations

Caption: Simplified signaling pathway of this compound via the CB2 receptor.

Caption: General experimental workflow for long-term this compound studies.

Caption: Logical troubleshooting flow for unexpected results.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound (APD371), a peripherally acting, highly selective, full agonist of the cannabinoid receptor 2, reduces colitis-induced acute and chronic visceral hypersensitivity in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (APD371), a peripherally acting, highly selective, full agonist of the cannabinoid receptor 2, reduces colitis-induced acute and chronic visceral hypersensitivity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Safety, Pharmacokinetics, and Efficacy of this compound, a Peripherally Acting, Highly Selective, Full Agonist of the Cannabinoid Receptor 2, in a Phase 2a Study of Patients With Chronic Abdominal Pain Associated With Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Selective CB2 Agonist COR167 Reduced Symptoms in a Mice Model of Trauma-Induced Peripheral Neuropathy through HDAC-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The effect of cannabinoid type 2 receptor agonist on morphine tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-Obesity Effect of the CB2 Receptor Agonist JWH-015 in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cannabinoid receptor 2 agonist attenuates pain related behavior in rats with chronic alcohol/high fat diet induced pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Histopathological lesions following intramuscular administration of saline in laboratory rodents and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antinociceptive effects of the selective CB2 agonist MT178 in inflammatory and chronic rodent pain models. [sfera.unife.it]

- 18. curaleafclinic.com [curaleafclinic.com]

Validation & Comparative

Head-to-head comparison of Olorinab and anandamide in a colitis model

In the landscape of therapeutic development for inflammatory bowel disease (IBD), particularly colitis, the endocannabinoid system has emerged as a promising target. This guide provides a head-to-head comparison of two key cannabinoid receptor agonists: Olorinab, a synthetic, selective CB2 agonist, and anandamide (B1667382), an endogenous cannabinoid. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Receptor Selectivity

This compound is a potent and highly selective full agonist of the cannabinoid receptor 2 (CB2), with over 1,000-fold selectivity for CB2 over the CB1 receptor. This selectivity is a key feature, as activation of CB1 receptors is associated with the psychoactive effects of cannabinoids. This compound is designed to be peripherally acting, further minimizing central nervous system side effects.

Anandamide (AEA), on the other hand, is an endocannabinoid that acts as a partial agonist at both CB1 and CB2 receptors, with a preference for CB1. Its signaling is more complex, also involving the transient receptor potential vanilloid type 1 (TRPV1) channel. The levels of anandamide have been found to be elevated in the colonic tissue of both animal models of colitis and patients with ulcerative colitis, suggesting a role in the endogenous response to inflammation.

Signaling Pathways

The signaling cascades initiated by this compound and anandamide, while both part of the endocannabinoid system, diverge based on their receptor affinities.

Validating Olorinab's In Vivo Target Engagement: A Comparative Guide to PET Imaging and Ex Vivo Autoradiography

For Researchers, Scientists, and Drug Development Professionals

In the development of novel therapeutics, confirming that a drug engages its intended target within a living organism (in vivo) is a critical step. This guide provides a comparative overview of two powerful techniques for validating the target engagement of Olorinab, a peripherally acting and highly selective cannabinoid receptor 2 (CB2) agonist. This compound is under investigation for treating visceral pain associated with gastrointestinal disorders like Crohn's disease and irritable bowel syndrome. Its therapeutic effect is believed to stem from the activation of CB2 receptors on various cells, including immune cells, epithelial cells, and afferent nerves within the gut.

This document compares Positron Emission Tomography (PET) imaging, a non-invasive in vivo method, with ex vivo autoradiography, a well-established tissue-based analysis. We present the methodologies, data outputs, and relative advantages of each approach, supported by detailed experimental protocols and structured data tables.

Method 1: Positron Emission Tomography (PET) Imaging

PET is a sophisticated imaging technique that allows for the non-invasive quantification of receptor occupancy in living subjects. The process involves administering a radiolabeled ligand

A Comparative Review of the Pharmacokinetic Profile of Olorinab Across Species

This guide provides a comparative analysis of the pharmacokinetic properties of Olorinab, a selective cannabinoid receptor 2 (CB2) agonist, across different species. The information is intended for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of public quantitative preclinical data for this compound, this comparison also includes qualitative descriptions and data from other relevant CB2 agonists to provide a broader context.

Pharmacokinetic Profiles of this compound and Comparator Compounds

The following tables summarize the available pharmacokinetic data for this compound and comparator CB2 agonists. It is important to note that a direct quantitative comparison is challenging due to the limited availability of preclinical data for this compound and differences in the routes of administration for the comparator compounds.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | 25 mg Dose (TID) | 100 mg Dose (TID) |

| Tmax (Median) | ~1-2 hours[1] | ~1-2 hours[1] |

| Cmax | Dose-proportional increase observed[1] | Dose-proportional increase observed[1] |

| AUC0-8 | Dose-proportional increase observed[1] | Dose-proportional increase observed[1] |

| Accumulation | Minimal[1] | Minimal[1] |

| Data from a Phase 2a study in patients with Crohn's disease after single and repeated oral dosing. |

Table 2: Pharmacokinetic Information for Comparator Selective CB2 Agonists

| Compound | Species | Route of Administration | Key Pharmacokinetic Observations |

| GW405833 | Rat | Intraperitoneal | Linear, dose-dependent increases in plasma levels. Substantial penetration into the central nervous system.[2] |

| AM1241 | Rat, Mouse | Intraperitoneal | Efficacious in in vivo models of pain, suggesting sufficient exposure to elicit a pharmacological response.[3][4] |

| Note: The route of administration for these comparator compounds is different from this compound, which was administered orally in human studies. This significantly impacts the pharmacokinetic profile and makes direct comparisons of parameters like Cmax and Tmax challenging. |

Experimental Protocols

A detailed experimental protocol for a typical preclinical pharmacokinetic study involving oral administration is outlined below. This protocol is representative of the methodology that would be used to generate the data presented in the tables above.

Objective: To determine the pharmacokinetic profile of a test compound following oral administration in rats.

Materials:

-

Test compound (e.g., this compound)

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Oral gavage needles

-

Blood collection supplies (e.g., tubes with anticoagulant, syringes)

-

Centrifuge

-

Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

-

Dose Preparation: The test compound is formulated in the vehicle to the desired concentration.

-

Animal Dosing: A single dose of the test compound is administered to a group of fasted rats via oral gavage.

-

Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

-

Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-